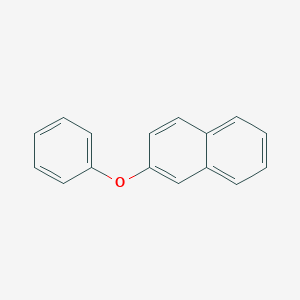
2-Phenoxy-naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxy-naphthalene is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
1. Organic Synthesis:
2-Phenoxy-naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity facilitates the formation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.
2. Study of Naphthalene Derivatives:
Research on this compound contributes to understanding the behavior of naphthalene derivatives under different conditions. For instance, studies have focused on its oxidation pathways, which are crucial for developing models that predict secondary organic aerosol formation from polycyclic aromatic hydrocarbons (PAHs) like naphthalene .
3. Toxicological Investigations:
Toxicological profiles of naphthalene derivatives, including this compound, are essential for assessing their safety in various applications. Research has shown that naphthalene exposure can lead to significant health effects, including carcinogenic risks . The study of this compound's absorption and metabolism is vital for understanding its potential toxicological impacts on humans and the environment.
Medicinal Chemistry Applications
1. Drug Development:
The naphthalene moiety is recognized for its biological activity, making this compound a candidate for drug development. Modifications to the naphthalene structure can enhance pharmacological properties, such as increased efficacy or reduced toxicity . For instance, derivatives have been explored for their anticancer properties and neuroprotective effects.
2. Mechanistic Studies:
Studies involving this compound also focus on elucidating the mechanisms by which naphthalene derivatives exert their biological effects. Understanding these mechanisms is crucial for designing targeted therapies for diseases such as cancer and neurodegenerative disorders .
Case Studies and Findings
Case Study 1: Naphthalene Oxidation Mechanism
A detailed study constructed a near-explicit chemical scheme for the oxidation of naphthalene by hydroxyl radicals (OH). This research highlighted the complexity of atmospheric reactions involving naphthalene derivatives and their role in secondary organic aerosol formation . The findings emphasize the importance of understanding these reactions for environmental health assessments.
Case Study 2: Toxicity Assessment
Research has demonstrated that exposure to naphthalene can lead to adverse health outcomes, including respiratory issues and potential carcinogenic effects. A systematic review identified significant evidence linking naphthalene exposure to increased cancer risk in both animal models and human case studies . This underscores the necessity for rigorous toxicological evaluations of compounds like this compound.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate in synthesizing complex organic compounds | Facilitates diverse chemical reactions |
| Environmental Science | Study of oxidation pathways related to air quality | Contributes to understanding secondary organic aerosol formation |
| Toxicology | Assessment of health impacts due to exposure | Linked to respiratory issues and carcinogenic risks |
| Medicinal Chemistry | Potential candidate for drug development | Modifications can enhance pharmacological properties |
| Mechanistic Studies | Elucidation of biological activity mechanisms | Important for targeted therapy design |
属性
CAS 编号 |
19420-29-2 |
|---|---|
分子式 |
C16H12O |
分子量 |
220.26 g/mol |
IUPAC 名称 |
2-phenoxynaphthalene |
InChI |
InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI 键 |
IYDAQAZENRCVOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















